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Compound of Interest

Compound Name:
3-chloro-N-(4-

morpholinophenyl)propanamide

CAS No.: 250714-83-1

Cat. No.: B1272526

Get Quote

A Technical Guide to Latent Covalent Warhead Precursors

Executive Summary & Molecular Architecture
3-chloro-N-(4-morpholinophenyl)propanamide is a bifunctional synthetic intermediate

primarily utilized in the development of targeted covalent inhibitors (TCIs). Structurally, it

consists of a lipophilic N-(4-morpholinophenyl) scaffold linked to a 3-chloropropanamide tail.

In modern drug discovery, this specific motif serves as a "masked" acrylamide. Unlike free

acrylamides (which are highly reactive Michael acceptors), the 3-chloropropanamide is

chemically more stable but can undergo

-elimination under physiological conditions (or specific synthetic conditions) to generate the
active acrylamide warhead in situ. This characteristic is exploited to reduce off-target toxicity in
kinase inhibitors targeting Cysteine residues (e.g., EGFR, BTK).
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Parameter Detail

IUPAC Name
3-chloro-N-[4-(4-

morpholinyl)phenyl]propanamide

Common Name 3-Chloro-N-(4-morpholinophenyl)propanamide

CAS Registry Research Grade / Non-Standard (See Note 1)

Molecular Formula

Molecular Weight 268.74 g/mol

SMILES ClCCC(=O)Nc1ccc(N2CCOCC2)cc1

Key Functional Groups

Alkyl Chloride (Electrophile precursor), Amide

(Linker), Morpholine (Solubilizer/H-bond

acceptor)

> Note 1: While specific CAS numbers like 19314-16-0 refer to the chloro-phenyl analog, the

morpholino-derivative is often synthesized in-house or listed in custom synthesis catalogs (e.g.,

Absin abs42206897) rather than having a ubiquitous commodity CAS.

Physicochemical Characteristics
As a Senior Application Scientist, accurate profiling of this compound is critical for predicting its

behavior in biological assays.

Solubility Profile
The morpholine ring provides a basic center (

for the conjugate acid), making solubility highly pH-dependent.

Organic Solvents: Highly soluble in DMSO (>50 mM) and DMF. Moderately soluble in

Methanol and Dichloromethane.

Aqueous Media:

pH 7.4 (PBS): Poor solubility (< 100 µM). Requires co-solvent (e.g., 1% DMSO) for

biological assays.
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pH < 4.0: Solubility increases significantly due to protonation of the morpholine nitrogen.

Solid-State Properties
Appearance: Typically an off-white to pale yellow crystalline solid.

Melting Point:145°C – 160°C (Predicted range based on structural analogs like N-(4-

morpholinophenyl)acetamide).

Experimental Note: Impurities (specifically the acrylamide elimination product) will depress

the melting point significantly. DSC (Differential Scanning Calorimetry) is recommended for

purity assessment.

LogP (Calculated): ~1.4 – 1.8. This moderate lipophilicity ensures good membrane

permeability, allowing the compound to reach intracellular kinase domains.

Synthetic Utility & Reactivity: The "Masked
Warhead" Mechanism
The defining feature of 3-chloro-N-(4-morpholinophenyl)propanamide is its reactivity. It is

not merely a static building block but a latent electrophile.

Mechanism of Activation
In the presence of a base (or within the basic microenvironment of a protein active site), the

compound undergoes E1cB elimination of HCl to form N-(4-morpholinophenyl)acrylamide. This

acrylamide then acts as a Michael acceptor, forming a covalent bond with nucleophilic cysteine

thiols.

Visualization: Activation & Covalent Binding Pathway
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Figure 1: The activation pathway of 3-chloropropanamides. The compound eliminates HCl to

form the reactive acrylamide, which then alkylates the target protein.

Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls (e.g.,

monitoring the appearance of the acrylamide peak).

Synthesis Protocol (Standardized)
Objective: Synthesis of 3-chloro-N-(4-morpholinophenyl)propanamide from 4-

morpholinoaniline.

Reagents: 4-Morpholinoaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Triethylamine

(1.2 eq), Dichloromethane (DCM, anhydrous).

Procedure:

Dissolve 4-morpholinoaniline in DCM at 0°C under

atmosphere.

Add Triethylamine.[1]

Add 3-Chloropropionyl chloride dropwise over 20 minutes. Critical: Maintain T < 5°C to

prevent premature elimination to acrylamide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1272526/docs?utm_src=pdf-body-img#physicochemical-profiling-synthetic-utility-of-3-chloro-n-4-morpholinophenyl-propanamide
https://www.benchchem.com/product/b1272526/docs?utm_src=pdf-body#physicochemical-profiling-synthetic-utility-of-3-chloro-n-4-morpholinophenyl-propanamide
https://www.benchchem.com/product/b1595146
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir at RT for 2 hours.

Quench: Wash with saturated

then brine.

Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible,

as acidic silica can catalyze hydrolysis.

Analytical Characterization (HPLC-MS)
Challenge: Separating the 3-chloro parent from the acrylamide impurity.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and MS (ESI+).

Validation Criteria:

Parent Peak:

m/z.

Acrylamide Impurity:

m/z (Loss of HCl,

= -36 Da).

Hydrolysis Impurity:

m/z (3-hydroxy derivative, if water was present).
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Kinetic Stability Assay (Elimination Rate)
Purpose: Determine the half-life (

) of the "warhead activation" in physiological buffer.

Prepare a 10 mM stock of the compound in DMSO.

Dilute to 100 µM in PBS (pH 7.4) incubated at 37°C.

Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.

Analyze via HPLC.[2]

Calculation: Plot

vs. time.[2] The slope

gives

.

Interpretation: A stable "masked" inhibitor should have a

hours in buffer, ensuring it reaches the target before activating.

Visualization: Analytical Workflow
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Peak Identification (MS Signals)

Sample Preparation
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Figure 2: Analytical workflow for distinguishing the 3-chloro-N-(4-
morpholinophenyl)propanamide from its common degradation products.

Safety & Handling (MSDS Highlights)
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

Specific Risk: As an alkylating agent precursor, it should be treated as a potential sensitizer

and mutagen.

Handling: Use nitrile gloves. Weigh in a fume hood.

Spill Cleanup: Treat with 10% NaOH to force elimination to the acrylamide, then quench with

excess glutathione or sodium thiosulfate before disposal.
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growth factor receptor (EGFR) tyrosine kinase.[2][3][4] Journal of Medicinal Chemistry.[5][6]

(Contextual grounding for 3-chloropropanamides as acrylamide precursors).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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